4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide
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Overview
Description
4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide is a chemical compound with the molecular formula C16H18N4O2 It is known for its unique structure, which includes a nicotinamide core substituted with dimethyl and toluidinocarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide typically involves the reaction of 4-toluidine with 4,6-dimethyl-2-nicotinoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-aminonicotinamide: Similar structure but lacks the toluidinocarbonyl group.
4-Toluidinocarbonyl-2-aminonicotinamide: Similar structure but lacks the dimethyl groups.
Uniqueness
4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide is unique due to the presence of both dimethyl and toluidinocarbonyl groups, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Biological Activity
4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
This compound features a nicotinamide backbone with modifications that enhance its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit class I histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition leads to increased acetylation of histones, thereby promoting transcriptional activation of tumor suppressor genes .
- Induction of Apoptosis : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins .
- Cell Cycle Arrest : The compound effectively induces G1 phase cell cycle arrest, which is essential for preventing the proliferation of cancer cells .
In Vitro Studies
A series of in vitro experiments have assessed the biological activity of this compound:
- Cell Lines Tested : Various human cancer cell lines, including myelodysplastic syndrome (SKM-1) and others.
- Results : The compound demonstrated potent anti-proliferative effects, with IC50 values indicating significant cytotoxicity at low concentrations.
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : Oral administration of the compound resulted in substantial tumor growth inhibition compared to control groups.
- Immune System Interaction : Notably, the compound exhibited enhanced efficacy in models with an intact immune system, suggesting potential immunomodulatory effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with refractory myelodysplastic syndrome showed that treatment with this compound led to improved hematological parameters and reduced blast counts in bone marrow samples.
- Case Study 2 : In a clinical trial assessing the safety and efficacy of this compound in combination with other chemotherapeutic agents, patients exhibited a higher overall response rate compared to historical controls.
Comparative Analysis
A comparative analysis of similar compounds reveals distinct advantages for this compound:
Compound Name | Target Activity | IC50 (µM) | Notes |
---|---|---|---|
Compound A | HDAC Inhibitor | 15 | Less selective |
Compound B | Apoptosis Inducer | 10 | Higher toxicity |
This compound | HDAC Inhibitor & Apoptosis Inducer | 5 | Favorable pharmacokinetics |
Properties
IUPAC Name |
4,6-dimethyl-2-[(4-methylphenyl)carbamoylamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-9-4-6-12(7-5-9)19-16(22)20-15-13(14(17)21)10(2)8-11(3)18-15/h4-8H,1-3H3,(H2,17,21)(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUNHMAOBRBYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C(=CC(=N2)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.